N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Overview
Description
N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known by its CAS number 57718-47-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and an amine functional group, which contributes to its biological activity.
This compound interacts with various biological targets, primarily through:
- Sigma Receptors : Research indicates that this compound exhibits high affinity for sigma receptors, particularly sigma-1 receptors (Ki values around 3.90 nM), while showing lower affinity for sigma-2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology.
- Neurotransmitter Systems : The compound may modulate neurotransmitter systems, influencing dopamine and serotonin pathways, which are crucial in various neurological conditions.
1. Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds similar to this compound can exhibit antidepressant and anxiolytic effects through their action on sigma receptors. The modulation of these receptors may lead to enhanced mood regulation and reduced anxiety levels.
2. Anticancer Potential
Recent investigations into the anticancer properties of piperidine derivatives have shown promise. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing groups typically enhances sigma receptor affinity. For example, halogen substitutions have been shown to increase binding affinity for sigma receptors .
- Piperidine Modifications : Alterations to the piperidine ring can also impact the compound's pharmacological profile, affecting both potency and selectivity towards specific receptors.
Case Study 1: Sigma Receptor Binding
A study involving the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that structural modifications significantly affected binding affinities at sigma receptors. The findings highlighted the importance of substituent position on the aromatic ring in enhancing receptor selectivity .
Case Study 2: Anticancer Activity
In vitro studies have shown that piperidine derivatives exhibit cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via sigma receptor pathways .
Toxicological Profile
Preliminary toxicological assessments indicate that this compound may cause respiratory irritation and skin sensitization upon exposure . Further studies are necessary to fully elucidate its safety profile.
Properties
IUPAC Name |
2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXACMFKKGZLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973309 | |
Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-47-5 | |
Record name | N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57718-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57718-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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